[5S-(5R*,8R*,10R*,11R*

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

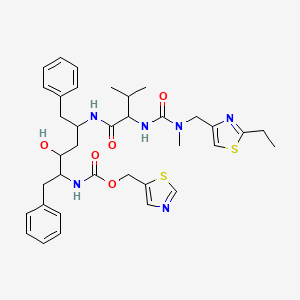

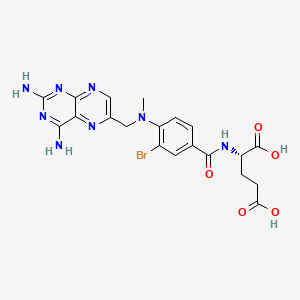

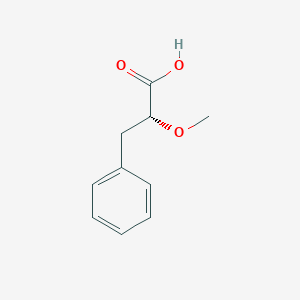

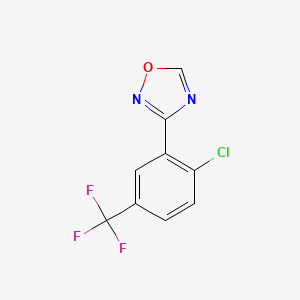

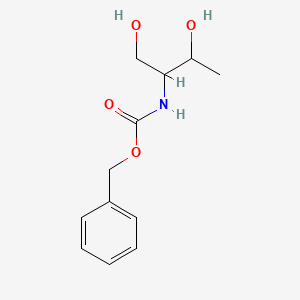

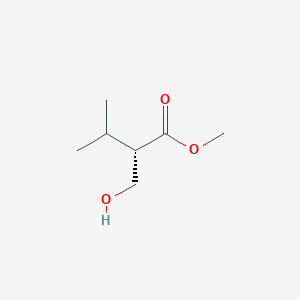

The compound [5S-(5R*,8R*,10R*,11R*)], also known as ritonavir, is a peptidomimetic inhibitor of both the HIV-1 and HIV-2 proteases. It is widely used in the treatment of HIV/AIDS as part of antiretroviral therapy. Ritonavir is chemically designated as 10-Hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid, 5-thiazolylmethyl ester .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ritonavir is synthesized through a multi-step process involving several key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of ritonavir involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be scalable and cost-effective, allowing for the mass production of ritonavir for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions: Ritonavir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of ritonavir include sodium hydroxide, sodium tetrahydroborate, and dichloromethane. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of ritonavir include various intermediates and derivatives that are used in further synthetic steps. These products are crucial for the development of ritonavir and its analogs .

Applications De Recherche Scientifique

Ritonavir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptidomimetic inhibitors and their interactions with proteases. In biology, ritonavir is used to investigate the mechanisms of HIV protease inhibition and the development of drug resistance. In medicine, ritonavir is a key component of antiretroviral therapy for HIV/AIDS patients, helping to suppress viral replication and improve patient outcomes. In industry, ritonavir is used in the development and production of other antiretroviral drugs .

Mécanisme D'action

Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, ritonavir prevents the cleavage of the Gag-Pol polyprotein, leading to the production of immature, non-infectious viral particles. This inhibition disrupts the viral replication cycle and reduces the viral load in patients .

Comparaison Avec Des Composés Similaires

Ritonavir is similar to other HIV protease inhibitors, such as lopinavir and atazanavir. ritonavir is unique in its ability to inhibit the CYP3A-mediated metabolism of other protease inhibitors, thereby enhancing their plasma levels and therapeutic efficacy. This property makes ritonavir an essential component of combination antiretroviral therapy .

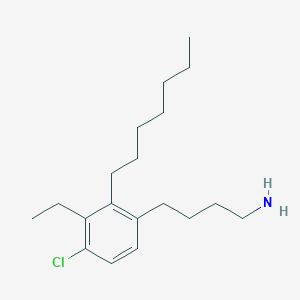

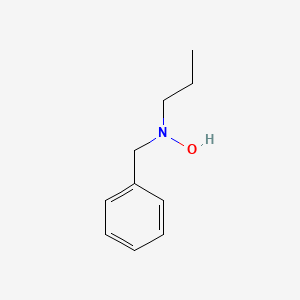

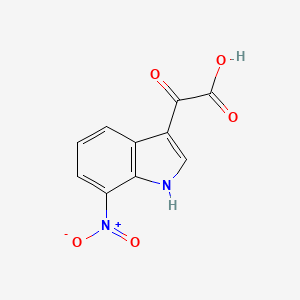

List of Similar Compounds:- Lopinavir

- Atazanavir

- Darunavir

- Saquinavir

- Indinavir

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[5-[[2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPOHCIXAAUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)

![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)